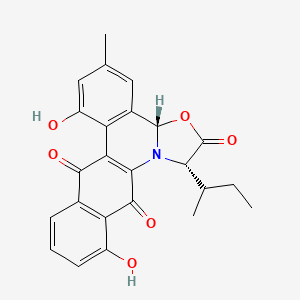
Bismuthorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuthorane is a bismuth hydride and a mononuclear parent hydride. It is a conjugate acid of a bismuthanuide.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Radiosensitization
Bismuthorane compounds have demonstrated significant potential in cancer chemo- and radiotherapy. Research shows that these compounds inhibit the growth and proliferation of various tumors, including breast, colon, ovarian, and lung cancers. They have also been investigated as radiosensitizers, enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy. Bismuth radionuclides, such as Bi-213, are studied for targeted radioimmunotherapy, addressing challenges like radionuclide selection and toxicity of recoil daughters (Kowalik, Masternak, & Barszcz, 2019).
Bioinorganic Chemistry and Drug Interaction Studies
The structural characterization of bismuth drugs provides insights into their assembly and pharmacokinetic pathways. Investigating the interactions between bismuth compounds and potential protein targets has laid the foundation for understanding their mechanism of action. These insights are pivotal for the rational design of new potential drugs (Li & Sun, 2012).
Broad Biomedical Applications
Bismuth-based compounds have a wide range of biomedical applications, including the treatment of gastrointestinal disorders and H. pylori infections. They show promise in treating viral infections, multidrug-resistant microbial infections, and cancers. Their use in imaging, drug delivery, and biosensing has also been explored. Bismuth-213 is particularly noted for potential use in targeted alpha therapy (Griffith et al., 2021).
Nanoparticle Research for Biomedical Applications
Research into nanosized forms of bismuth-containing materials has expanded into biomedicine. Bismuth nanoparticles (BiNPs) combine various properties, such as high X-ray attenuation and near-infrared absorbance, making them suitable for cancer therapy, photothermal and radiation therapy, multimodal imaging, drug delivery, and biosensing. The versatility of BiNPs opens new avenues for their clinical translation (Shahbazi et al., 2020).
Bismuth in Photonic Materials
Bismuth's unique optical properties have been harnessed in photonic materials for applications in telecommunications, biomedicine, and illumination. Bismuth-activated materials have been researched for their potential in optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes. This research is driving progress in materials science and opening up new scientific questions (Sun, Zhou, & Qiu, 2014).
Synthesis and Biomedical Applications
The synthesis methods of bismuth complexes and their biomedical applications have been extensively explored. These complexes have been used for gastrointestinal diseases, antimicrobial and anticancer activities. Their low toxicity and environmental friendliness make them valuable for large-scale synthesis and pharmaceutical applications (Yang et al., 2015).
Eigenschaften
Produktname |
Bismuthorane |
|---|---|
Molekularformel |
BiH5 |
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
λ5-bismuthane |
InChI |
InChI=1S/Bi.5H |
InChI-Schlüssel |
USRGXAIYELMOIG-UHFFFAOYSA-N |
Kanonische SMILES |
[BiH5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)
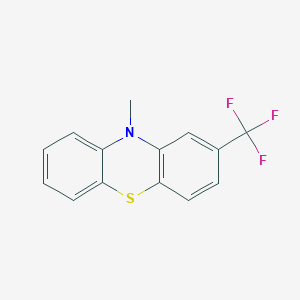

![[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methyl-propanoate](/img/structure/B1254395.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide](/img/structure/B1254396.png)
![[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1254397.png)
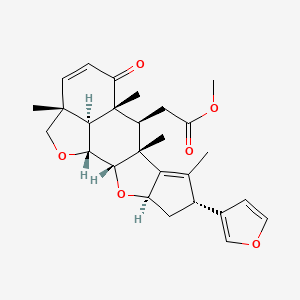
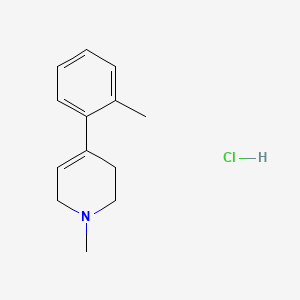
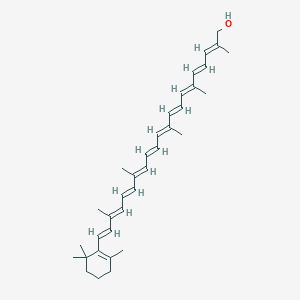
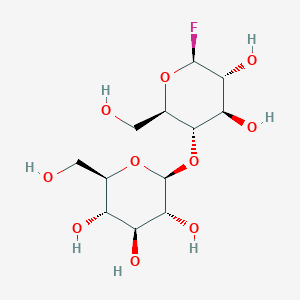

![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)
